![molecular formula C21H12CaN2O6S B13121080 Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I.15880:1, also known as Pigment Red 63:1, is a synthetic red dye widely used in various industries. It is a calcium salt lake, known for its vibrant maroon red color. The compound is primarily used as a colorant in cosmetics, paints, inks, and plastics due to its excellent solvent resistance and moderate light fastness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I.15880:1 involves the diazotization of 2-naphthol-3,6-disulfonic acid followed by coupling with 2-naphthol. The reaction typically occurs in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The resulting product is then treated with calcium chloride to form the calcium salt lake .
Industrial Production Methods
Industrial production of C.I.15880:1 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the pigment in its powder form .
Analyse Chemischer Reaktionen
Types of Reactions
C.I.15880:1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of naphthoquinones.
Reduction: Reduction results in the formation of aromatic amines.
Substitution: Substitution reactions can yield various substituted naphthols.
Wissenschaftliche Forschungsanwendungen
C.I.15880:1 has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in analytical chemistry for colorimetric assays.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of colored plastics, coatings, and inks
Wirkmechanismus
The mechanism of action of C.I.15880:1 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to electronic transitions that give it its characteristic color. In biological systems, it can interact with cellular components, facilitating staining and visualization under a microscope .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pigment Red 571: Another calcium salt lake with similar applications but different shade and stability.
Pigment Red 482: Known for its use in plastics and coatings, with slightly different chemical properties.
Pigment Red 531: Used in inks and coatings, with distinct light fastness and solvent resistance .
Uniqueness
C.I.15880:1 stands out due to its excellent solvent resistance and moderate light fastness, making it suitable for a wide range of applications. Its vibrant maroon red color is particularly valued in the cosmetics and paint industries .
Eigenschaften
Molekularformel |
C21H12CaN2O6S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |
InChI-Schlüssel |
OVHKKOQGPOYPLY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


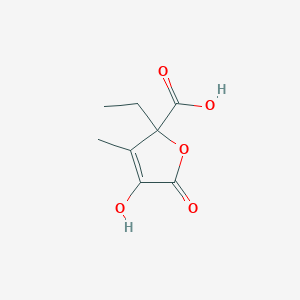
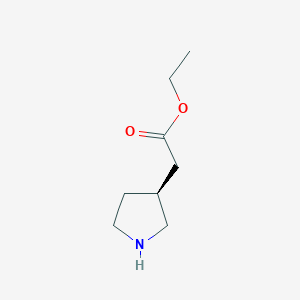
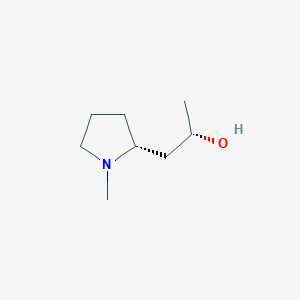
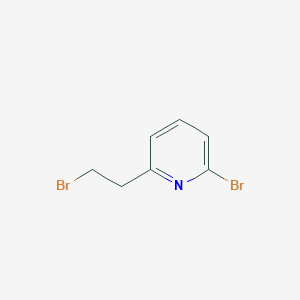
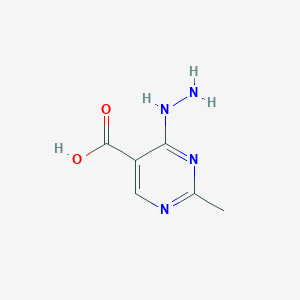
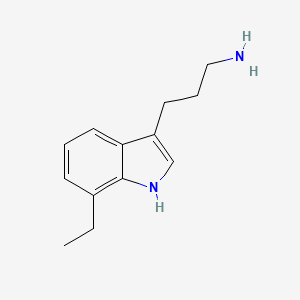
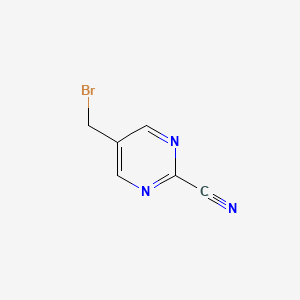
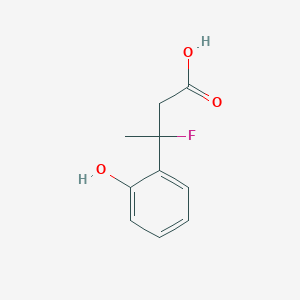
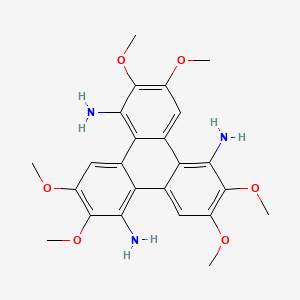
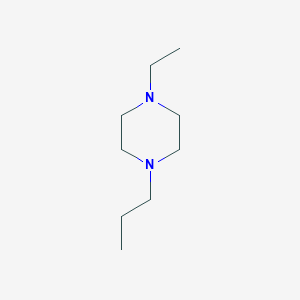
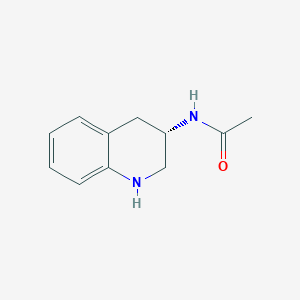

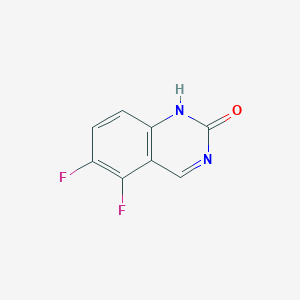
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
